(E)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(p-tolyl)ethenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(p-tolyl)ethenesulfonamide is a useful research compound. Its molecular formula is C21H24N2O4S and its molecular weight is 400.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(p-tolyl)ethenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure comprising several functional groups that contribute to its biological properties. The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and protective group strategies. The key steps include:
- Formation of Tetrahydroquinoline : The initial step often involves the synthesis of 1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinoline.
- Sulfonamide Coupling : This is followed by coupling with p-tolyl sulfonamide to yield the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to tetrahydroquinoline derivatives. For instance:
- Cytotoxicity Studies : In vitro studies have shown that similar compounds exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer) . These studies suggest that the compound may inhibit cancer cell proliferation through specific molecular interactions.
- Mechanism of Action : The mechanism involves interference with cellular signaling pathways crucial for cancer cell survival. For example, compounds with similar structures have been shown to inhibit the Akt pathway, which is vital for cell growth and survival .
Enzyme Inhibition
The sulfonamide moiety in the compound is known to mimic substrate analogs in enzyme inhibition:
- Targeting Enzymes : The compound may act as an inhibitor for various enzymes by mimicking their substrates and blocking active sites, thereby disrupting normal enzymatic functions .
Case Studies
Several case studies have documented the biological effects of related compounds:
- Study on Tetrahydroquinoline Derivatives : A series of tetrahydroquinoline derivatives were synthesized and evaluated for their anti-tumor activities. Compounds demonstrated promising results against different cancer cell lines, indicating potential for therapeutic applications .
- Mechanistic Insights : Research has shown that certain tetrahydroquinoline derivatives can induce apoptosis in cancer cells via the Nur77 pathway. This pathway is crucial for triggering programmed cell death in response to cellular stress .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds can provide insights into its unique properties:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Tetrahydroquinoline core with sulfonamide | Potential anticancer activity |
3-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide | Fluorinated variant | Enhanced metabolic stability |
4-substituted tetrahydroquinolines | Varying substituents | Diverse anticancer activities |
特性
IUPAC Name |
(E)-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(4-methylphenyl)ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-16-5-7-17(8-6-16)11-13-28(25,26)22-19-10-9-18-4-3-12-23(20(18)14-19)21(24)15-27-2/h5-11,13-14,22H,3-4,12,15H2,1-2H3/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPFVXWMWYKHDJ-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。